molecular formula C75H117N7O27 B1234810 Partricin-A der.

Partricin-A der.

Cat. No.: B1234810
M. Wt: 1548.8 g/mol
InChI Key: HJBVLNMWGIWYNV-OEDKZRDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of Polyene Macrolide Antibiotics and Partricin (B81090) A

Polyene macrolide antibiotics are a class of antimicrobial compounds primarily produced by Streptomyces bacteria. ontosight.ai Their defining structural feature is a large macrocyclic lactone ring containing a series of conjugated double bonds on one side and multiple hydroxyl groups on the other. ontosight.aimdpi.com This amphipathic nature is crucial to their biological activity. nih.gov The polyene antibiotics are classified based on the number of conjugated double bonds in their structure, which determines their spectral properties. researchgate.net

The primary mechanism of action for most polyene macrolides involves binding to ergosterol (B1671047), a key component of fungal cell membranes. ontosight.ai This interaction disrupts the membrane's integrity, leading to the leakage of essential cellular contents and ultimately, fungal cell death. ontosight.aibioseutica.combioseutica.com

Partricin A is a member of the heptaene subgroup of polyene macrolides, signifying it possesses seven conjugated double bonds. mdpi.comnih.gov It is an aromatic heptaene, a distinction it shares with compounds like candicidin (B1668254). researchgate.net Specifically, Partricin A is produced by Streptomyces aureofaciens. nih.gov While exhibiting potent antifungal activity, its clinical use has been hampered by significant toxicity. nih.govgoogle.com

Rationale for Derivatization of Partricin A: Addressing Preclinical Research Challenges

The primary impetus for the development of Partricin A derivatives stems from the significant challenges associated with the parent compound in preclinical research. The foremost of these challenges is its poor selective toxicity. mdpi.comnih.govnih.gov Partricin A demonstrates a high affinity for ergosterol in fungal cell membranes, but it also interacts with cholesterol in mammalian cell membranes, leading to host cell toxicity. google.comresearchgate.net This lack of discrimination is a major hurdle for its therapeutic application. google.com

Another significant challenge is the poor bioavailability of Partricin A, largely due to its low solubility in water. mdpi.comnih.gov This property complicates its formulation and administration for systemic use. The development of derivatives aims to address these critical issues by modifying the chemical structure to improve water solubility and enhance its therapeutic index by reducing toxicity while maintaining or even increasing its antifungal potency. mdpi.comgoogle.com

Historical Development and Evolution of Partricin A Derivatives in Research

The journey of Partricin A derivatization began as a direct response to the parent molecule's challenging preclinical profile. One of the earliest and most notable derivatives is Mepartricin , the methyl ester of Partricin A. mdpi.comresearchgate.net Developed to have increased activity against yeasts and reduced toxicity compared to Partricin, Mepartricin has found use in treating benign prostatic hyperplasia due to its ability to bind steroids. mdpi.comgoogle.comresearchgate.net

Further research led to the synthesis of amide derivatives of Partricin A. A significant advancement came with the development of water-soluble derivatives, a critical step for creating injectable formulations for systemic fungal infections. oup.comnih.gov This led to the creation of compounds like SPA-S-753 (N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate) and SPK-843 (N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diascorbate), also known as Amcipatricin . nih.govresearchgate.netbioseutica.comasm.orgdrugbank.com These derivatives were specifically engineered for improved water solubility and a better safety profile. oup.comnih.gov

More recent research has explored photochemical isomerization to create iso-partricins . mdpi.com This process alters the geometry of the double bonds within the heptaene structure, which has been shown in preliminary studies to potentially improve the selective toxicity of the molecule. mdpi.comresearchgate.net This evolution from simple esterification to more complex amide synthesis and photochemical modification highlights a continuous and sophisticated effort to refine the therapeutic properties of Partricin A.

Scope and Significance of Partricin A Derivatives in Current Preclinical Investigations

The scope of preclinical research on Partricin A derivatives is primarily focused on their potent antifungal activity. These compounds are being investigated against a wide range of fungal pathogens, including various Candida species, Cryptococcus neoformans, and Aspergillus species. bioseutica.comdrugbank.com

Preclinical studies have demonstrated that derivatives like SPK-843 (Amcipatricin) exhibit broad-spectrum antifungal activity, in some cases superior to the gold-standard antifungal, Amphotericin B. nih.govasm.orgdrugbank.com For instance, in vitro studies have shown SPK-843 to have better inhibitory and fungicidal activity against several Candida species than Amphotericin B. asm.org Animal models of systemic fungal infections, such as cerebral cryptococcosis and systemic candidosis, have further underscored the potential of these derivatives, showing enhanced efficacy and survival rates compared to existing treatments. nih.govnih.govoup.com

The significance of this research lies in the urgent need for new and improved antifungal agents to combat the rising threat of invasive fungal infections and antifungal resistance. nih.gov Partricin A derivatives, with their demonstrated potency and improved preclinical safety profiles, represent a promising avenue for the development of next-generation antifungal therapies. nih.govnih.gov Beyond their antifungal properties, the ability of some derivatives to interact with sterols has also led to investigations into other therapeutic areas, such as the treatment of benign prostatic hyperplasia. mdpi.com

Research Data on Partricin A Derivatives

The following tables summarize key preclinical findings for various Partricin A derivatives.

Table 1: In Vitro Activity of SPA-S-843 vs. Amphotericin B Against Various Yeast Strains

Organism (No. of Strains)DrugMIC Range (μg/ml)MIC₅₀ (μg/ml)MIC₉₀ (μg/ml)
C. albicans (48)SPA-S-8430.009–0.150.0750.15
Amphotericin B0.075–0.30.150.15
C. glabrata (11)SPA-S-8430.019–0.0750.0380.075
Amphotericin B0.15–0.60.30.3
C. krusei (10)SPA-S-8430.019–0.30.0750.3
Amphotericin B0.15–0.30.30.3
Data sourced from a study evaluating the in vitro activity of SPA-S-843. asm.org

Table 2: In Vivo Efficacy of SPA-S-753 in a Murine Model of Cerebral Cryptococcosis

TreatmentOutcome
SPA-S-753Enhanced mouse resistance to cryptococcal meningoencephalitis compared to Amphotericin B. nih.gov
SPA-S-753Potentiated the anticryptococcal activity of murine microglial cells in vitro. nih.gov
Findings from a study investigating the effects of a new Partricin A derivative in a murine model. nih.gov

Properties

Molecular Formula

C75H117N7O27

Molecular Weight

1548.8 g/mol

IUPAC Name

(2S)-2-aminobutanedioic acid;(1R,3S,5S,7R,9R,13R,19E,21E,23Z,25Z,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide

InChI

InChI=1S/C67H103N5O19.2C4H7NO4/c1-42-21-19-17-15-13-11-9-10-12-14-16-18-20-22-54(89-66-63(85)61(62(84)44(3)88-66)70-58(82)41-72(7)8)38-57-60(65(86)69-29-30-71(5)6)56(81)40-67(87,91-57)39-53(79)35-51(77)33-49(75)31-48(74)32-50(76)34-52(78)37-59(83)90-64(42)43(2)23-28-47(73)36-55(80)45-24-26-46(68-4)27-25-45;2*5-2(4(8)9)1-3(6)7/h9-22,24-27,42-44,47-49,51-54,56-57,60-64,66,68,73-75,77-79,81,84-85,87H,23,28-41H2,1-8H3,(H,69,86)(H,70,82);2*2H,1,5H2,(H,6,7)(H,8,9)/b10-9-,13-11-,14-12+,17-15+,18-16+,21-19+,22-20+;;/t42?,43-,44+,47?,48+,49-,51-,52+,53-,54-,56-,57-,60+,61-,62+,63-,64?,66-,67+;2*2-/m000/s1

InChI Key

HJBVLNMWGIWYNV-OEDKZRDDSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]\2C[C@H]3[C@@H]([C@H](C[C@](O3)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)OC(C(/C=C/C=C/C=C\C=C/C=C/C=C/C=C2)C)[C@@H](C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)O)NC(=O)CN(C)C)O.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)OC4C(C(C(C(O4)C)O)NC(=O)CN(C)C)O.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O

Pictograms

Acute Toxic

Synonyms

N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate
SPA-S-753

Origin of Product

United States

Synthesis and Structural Modification Strategies for Partricin a Derivatives

Targeted Chemical Synthesis of Novel Partricin (B81090) A Derivatives

The chemical synthesis of new Partricin A derivatives has been a primary strategy for modifying its structure to enhance its therapeutic index. These modifications have targeted several key regions of the molecule.

Glycosidic Linkage and Sugar Moiety Derivatizations (e.g., Mycosamine (B1206536) modifications)

Partricin A is glycosylated with the aminosugar D-mycosamine. nih.govnih.gov This sugar moiety and its linkage to the macrolactone core are critical for biological activity and represent a key target for derivatization.

The primary amino group of the mycosamine is a frequent site for modification. For instance, it can be transformed into an amide derivative by reacting it with the carboxyl group of an acid that also contains a primary, secondary, or tertiary amino group. google.com This strategy aims to maintain a basic site at this position in the molecule. google.com The addition of a second sugar to the mycosamine residue has also been explored as a means to improve the pharmacological properties of polyene macrolides. nih.gov

It is worth noting that some related polyenes feature different sugar moieties, such as D-perosamine, which is found in perimycin. nih.gov While the replacement of mycosamine with perosamine in amphotericin B did not significantly alter its in vitro antifungal activity, the specific impact of such a change on Partricin A remains an area for further investigation. nih.gov

Polyene Chromophore Alterations and Photoisomerization (e.g., Iso-Partricins)

The heptaene chromophore of Partricin A is responsible for its characteristic UV-VIS absorption spectrum and is a crucial element for its biological activity. nih.gov Native Partricin A contains two cis-type double bonds at positions 28Z and 30Z. nih.govnih.gov This geometry can be altered through photoisomerization. nih.govresearchgate.net

Exposure to moderate UV-VIS radiation (e.g., λ = 365 nm) can induce an irreversible cis-trans isomerization, converting the 28Z and 30Z double bonds to 28E and 30E, respectively. nih.govnih.gov This process results in the formation of all-trans derivatives known as iso-partricin A and iso-partricin B. nih.gov These structural changes are the only ones observed under controlled irradiation conditions. nih.gov The resulting all-trans geometry of the chromophore is identical to that of amphotericin B. researchgate.net

Detailed NMR studies have confirmed the E geometry of the entire chromophore system in iso-partricins, with 3JH,H coupling constants within the double bonds being no lower than 15.1 Hz and no higher than 15.6 Hz. nih.gov The chemical shifts of the olefinic carbons (C22–C35) in the iso-forms range from 130 to 137 ppm, further supporting the all-trans configuration. nih.govresearchgate.net

Table 1: Comparison of Native Partricin A and Iso-Partricin A Chromophore Geometry

Feature Native Partricin A Iso-Partricin A
Chromophore Geometry Contains 28Z and 30Z cis bonds All-trans heptaene
Isomerization Method - Photoisomerization (UV-VIS irradiation)

Amino Group and Carboxyl Group Functionalizations (e.g., C-18 carboxy group, C-3' amino group)

The C-18 carboxyl group and the C-3' amino group of the mycosamine are primary targets for functionalization to create new Partricin A derivatives with potentially improved properties. google.com

The C-18 carboxyl group can be modified to form esters or amides. google.com For example, mepartricin is the methyl ester of partricin. nih.gov Amides can be synthesized by reacting the C-18 carboxyl group with a primary or secondary amine. google.com

The primary amino group on the mycosamine moiety can be acylated to form amide derivatives. google.com A series of Partricin A amides have been synthesized by reacting the mycosamine amino group with various acids after first modifying the C-18 carboxyl group. researchgate.net For instance, N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate (SPA) is a water-soluble derivative that has shown potent antifungal effects. nih.govmedkoo.com The synthesis of such derivatives can involve condensation reactions in the presence of reagents like diphenyl-phosphorazidate. google.com

These modifications aim to introduce new chemical properties, such as improved water solubility, which can be achieved by creating salts with pharmaceutically acceptable acids like hydrochloric, sulfuric, or aspartic acid. google.com

Table 2: Examples of Partricin A Derivatives with Functional Group Modifications

Derivative Name Modification at C-18 Carboxyl Group Modification at C-3' Amino Group Reference
Mepartricin A Methyl ester Unmodified nih.gov
N-dimethylaminoacetylpartricin A 2-pyridylethyl amide 2-pyridylethyl amide N-dimethylaminoacetyl google.com
N-piperidinopropionylpartricin A 2-pyridylethyl amide 2-pyridylethyl amide N-piperidinopropionyl google.com

Chemoenzymatic and Biosynthetic Approaches to Partricin A Derivative Generation

In addition to traditional chemical synthesis, chemoenzymatic and biosynthetic methods are emerging as powerful tools for generating novel Partricin A derivatives. ucd.ienih.gov These approaches leverage the specificity of enzymes to create complex molecules that are difficult to access through purely chemical means. nih.govmdpi.com

Polyketide Synthase (PKS) Pathway Engineering

The macrolactone core of Partricin A is assembled by a modular polyketide synthase (PKS). ucd.ieresearchgate.net These large, multi-domain enzymes function as an assembly line, combining simple building blocks to create complex polyketide structures. nih.govresearchgate.net The modular nature of PKSs makes them an attractive target for genetic engineering to produce novel polyene structures. nih.gov

Engineering the PKS pathway can involve several strategies, such as:

Altering Starter and Extender Units: The biosynthesis of aromatic heptaenes like Partricin A is initiated with a p-aminobenzoate starter unit. researchgate.net By engineering the loading module of the PKS, it is theoretically possible to incorporate different starter units, leading to novel derivatives. nih.gov Similarly, modifications to the acyltransferase (AT) domains within the PKS modules could allow for the incorporation of different extender units.

Modifying Reductive Domains: The ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each PKS module control the reduction state of the growing polyketide chain. In the PKSs responsible for the partricin group, modules 7 and 8 contain DH-KR A pairings, which lead to the formation of cis double bonds. researchgate.net Engineering these domains could alter the double bond geometry of the polyene chromophore. ucd.ie

While significant progress has been made in the engineered biosynthesis of other polyenes like nystatin (B1677061) and amphotericin B, the application of these techniques to Partricin A biosynthesis is an area of ongoing research. ucd.ieresearchgate.net The goal of this approach is to generate new derivatives that can be further modified chemically or tested directly for improved biological activity. ucd.ie

Table 3: Compound Names Mentioned

Compound Name
Partricin A
Partricin B
Iso-Partricin A
Iso-Partricin B
Amphotericin B
Mycosamine
Perimycin
Mepartricin
N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate (SPA)
N-dimethylaminoacetylpartricin A 2-pyridylethyl amide
N-piperidinopropionylpartricin A 2-pyridylethyl amide
Amcipatricin diaspartate
Gedamycin
Vacidin
Candicidin (B1668254) D
Ascocin A2
Levorin A2
Nystatin A3
Candidinin
Candidoin
Selvamycin
Filipin
NPP A1
N-acetylglucosamine (GlcNAc)
10-deoxynystatin
Nystatin P1
Mannosyl-candicidins
N-(4-methyl-l-piperazinoacetyl) partricin A 2-dimethylaminoethyl amide
N-(4-hydroxyethyl-l-piperazinoacetyl) partricin A 2-dimethylaminoethyl amide
Erythromycin
Rapamycin
Avermectin
Gephyronic acid
Yatein
Ayfactin
Levorin
Hepamycin
Candicidin A1
Ascocin A1
Levorin A1
Candicidin A3
Ascocin A3
Levorin A3
Pimaricin
Rimocidin
CE-108
Lucensomycin
Eurocidin
TEO3.1
Hamigerone
Embellistatin
Cispentacin
PLD-118

Glycosyltransferase Engineering for Novel Glycoanalogues

The generation of novel glycoanalogues of Partricin A through glycosyltransferase engineering represents a promising strategy to modify its biological profile, potentially reducing toxicity while maintaining or enhancing antifungal efficacy. This synthetic biology approach leverages enzymes that catalyze the attachment of sugar moieties to the polyene macrolide structure. Most naturally occurring polyene macrolides, including Partricin A, possess a single D-mycosamine sugar, which is crucial for their biological activity. mdpi.com Engineering producers to attach additional or different sugars can lead to derivatives with improved pharmacological properties, such as disaccharide polyenes, which may exhibit fewer side effects. researchgate.net

A key area of research involves the use of "extending glycosyltransferases" that add a second sugar to the primary mycosamine residue. mdpi.com A notable example is the glycosyltransferase PegA, identified from the producer of the aromatic heptaene 67-121C. nih.gov The macrolactone core of 67-121C is structurally identical to that of the partricin subgroup of aromatic heptaenes. researchgate.net PegA is responsible for adding a mannosyl sugar to the mycosamine moiety of the 67-121A precursor to form the disaccharide-containing 67-121C. nih.gov The function of PegA has been confirmed through its heterologous expression in the candicidin-producing organism Streptomyces albidoflavus, which resulted in the production of mannosyl-candicidins. nih.gov Given the structural similarity between candicidin and partricin, these findings strongly support the feasibility of using PegA to generate novel mannosyl-partricin A analogues.

Further research is exploring a broader range of glycosyltransferases to diversify the sugar modifications. Enzymes such as SelSV and PenSV, which are involved in adding sugars like L-digitoxose to other polyene backbones, represent a potential toolkit for creating a variety of Partricin A glycoanalogues. mdpi.com This approach allows for the creation of derivatives with branched trisaccharide or even tetrasaccharide chains through a combination of enzymatic and chemical methods. mdpi.com

GlycosyltransferaseSource Organism/SystemSugar TransferredPotential Modification on Partricin AReference
PegAProducer of 67-121CMannoseAddition of mannose to the mycosamine sugar, creating a disaccharide-partricin A. nih.gov
NppYNystatin Biosynthetic PathwayN-acetylglucosaminePotential for creating a disaccharide-partricin A with a different secondary sugar. researchgate.net
SelSV / PenSVSelvamicin / Nystatin Biosynthetic Clusters4-O-methyl-L-digitoxose / L-digitoxosePotential for glycosylation at the macrolactone ring (e.g., C35 hydroxyl), creating novel glycoanalogues. mdpi.com

Structure-Activity Relationship (SAR) Studies of Partricin A Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For Partricin A, SAR studies guide the rational design of new derivatives with improved therapeutic profiles, such as enhanced antifungal potency and reduced host toxicity. mdpi.comresearchgate.net These investigations involve systematic structural modifications of the parent molecule and subsequent evaluation of the biological effects of these changes. wikipedia.org Key strategies for modifying Partricin A include derivatization at the mycosamine amino group, the C-18 carboxyl group, and alteration of the heptaene chromophore. nih.govgoogle.com

Semisynthetic derivatives have provided significant insights. Mepartricin, the methyl ester of Partricin, is a well-known derivative used clinically for conditions other than fungal infections, demonstrating that modification of the C-18 carboxyl group can significantly alter the compound's biological applications. nih.govresearchgate.net Further research has shown that creating amide derivatives at this carboxyl position can notably enhance antifungal properties. mdpi.com Double modifications, targeting both the mycosamine sugar and the C-18 carboxyl group, have also yielded derivatives with superior therapeutic activity compared to the parent antibiotic. researchgate.net For instance, the derivative N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diascorbate salt (also known as Amcipatricin diaspartate or SPK-843) has demonstrated a much higher therapeutic index. researchgate.netmedkoo.com

Another critical area of study involves the geometry of the polyene chain. Partricin naturally contains two cis double bonds within its heptaene chromophore (28Z, 30Z). nih.gov Through photochemical isomerization, these can be converted to an all-trans configuration, yielding iso-partricins. nih.govresearchgate.net These all-trans derivatives exhibit promising features that may lead to improved selective toxicity, highlighting the chromophore's conformation as a key determinant of activity. nih.govresearchgate.net

Correlation of Structural Motifs with Preclinical Biological Activity Profiles

The biological activity of Partricin A derivatives is intrinsically linked to specific structural motifs within the molecule. By modifying these motifs and observing the resulting changes in preclinical activity, researchers can establish clear correlations that guide further drug development. nih.gov The primary structural motifs of Partricin A that have been investigated include the mycosamine sugar, the C-18 carboxyl group, the polyene chromophore, and the p-aminobenzoyl side chain. nih.govgoogle.comcore.ac.uk

Mycosamine Moiety : This aminosugar is a conserved motif across many polyenes and is indispensable for antifungal activity. core.ac.uk Its primary amino group is a critical site for interaction and modification. Deletion of the mycosamine abolishes sterol binding and antifungal action. core.ac.uk Conversely, acylation of the amino group to form amide derivatives, particularly those containing an additional basic nitrogen, is a key strategy to modulate activity and solubility. google.com The derivative SPK-843, which is modified at this position, shows a significantly improved therapeutic index. researchgate.net

Heptaene Chromophore : The geometry of this polyene region is crucial for selective toxicity. Native Partricin A has two cis bonds (28Z, 30Z). nih.gov The conversion of these to an all-trans geometry in iso-partricin derivatives is correlated with a potential improvement in the antibiotic's selectivity between fungal (ergosterol) and mammalian (cholesterol) cells. nih.govresearchgate.net

p-Aminobenzoyl Side Chain : This aromatic moiety, attached to the macrolactone side chain, distinguishes Partricin A from Partricin B by a single methyl group on the nitrogen atom. nih.gov This subtle difference underscores the sensitivity of the biological activity to minor structural changes in this region.

Structural MotifModification StrategyObserved Impact on Preclinical ProfileReference
Mycosamine Amino GroupAcylation to form basic amides (e.g., N-dimethylaminoacetyl derivative)Maintains a basic site; can lead to higher therapeutic activity and improved properties. google.comresearchgate.net
C-18 Carboxyl GroupEsterification (e.g., methyl ester) or conversion to amides (e.g., dimethylaminoethyl amide)Alters biological application (Mepartricin); amide formation can enhance antifungal activity. mdpi.comgoogle.com
Heptaene ChromophorePhotoisomerization of 28Z, 30Z double bonds to all-trans (E) geometryPromising features for improved selective toxicity (iso-partricins). nih.govresearchgate.net
Combined Mycosamine and C-18 CarboxylDual modification (e.g., N-acetyl and C-18 amide)Can significantly improve therapeutic index compared to parent antibiotic (e.g., SPK-843). researchgate.net

Identification of Key Pharmacophoric Elements in Partricin A Derivatives

A pharmacophore describes the essential steric and electronic features of a molecule required for its biological activity. In Partricin A derivatives, the key pharmacophoric elements are derived from SAR studies and define the necessary components for antifungal action and interaction with the fungal cell membrane. These elements include the hydrophobic polyene segment, the hydrophilic polyol region, and specific functional groups like the mycosamine amino group and the C-18 carboxyl group.

The key pharmacophoric elements identified for Partricin A derivatives are:

The Rigid Heptaene Chromophore : This extended system of conjugated double bonds forms the hydrophobic 'backbone' of the molecule. It is essential for binding to ergosterol (B1671047), the primary sterol in fungal cell membranes, which is the foundational mechanism of action for polyenes. nih.govresearchgate.net The length and rigidity of this element are critical, and its stereochemistry (cis vs. trans geometry) directly influences selective toxicity. nih.gov

The Mycosamine Amino Group : The positively charged amino group on the mycosamine sugar is a crucial pharmacophoric feature. It is proposed to form polar interactions that anchor the molecule to the lipid bilayer and is necessary for direct binding to sterol. core.ac.uk SAR studies show that maintaining a basic nitrogen at this position, even when derivatized, is important for activity. google.com

The C-18 Carboxyl Group (or its Amide/Ester Analogue) : This polar group, located at the opposite end of the macrolide ring from the mycosamine, is a key site for interaction and derivatization. Its presence contributes to the molecule's amphiphilicity. Modifications at this site to form esters or, more effectively, amides, can significantly enhance the therapeutic profile, suggesting the hydrogen-bonding capability and polarity of this element are vital. mdpi.comresearchgate.net

Pharmacophoric ElementStructural FeatureProposed Role in Biological ActivityReference
Hydrophobic CoreAll-trans or cis-containing heptaene chainBinds to ergosterol in the fungal membrane; geometry affects selective toxicity. nih.govnih.gov
Primary Polar AnchorMycosamine sugar with a basic amino groupEssential for sterol binding and anchoring to the cell membrane. core.ac.uk
Secondary Polar GroupC-18 Carboxyl group or its amide/ester derivativeContributes to amphiphilicity; modification site for improving therapeutic index. mdpi.comgoogle.com
Hydrophilic FacePolyol region (multiple hydroxyl groups)Enables amphiphilic character, facilitating membrane disruption and pore formation. researchgate.netnih.gov

Molecular and Cellular Mechanisms of Action of Partricin a Derivatives

Interaction with Sterols in Biological Membranes

The selective action of Partricin (B81090) A derivatives is largely attributed to their differential interaction with sterols present in fungal and mammalian cell membranes. ontosight.ai This interaction is the cornerstone of their antifungal activity and the focus of research aimed at improving their therapeutic index. google.com

Partricin A derivatives exhibit a strong affinity for ergosterol (B1671047), the principal sterol in fungal cell membranes. ontosight.ainih.gov This binding is considered a critical step in their antifungal mechanism. bioseutica.combioseutica.com The interaction leads to the formation of complexes that disrupt the normal structure and function of the fungal membrane. ontosight.aibioseutica.com Mepartricin A, a semi-synthetic derivative of partricin, also demonstrates this ergosterol-binding capability. The binding of these polyenes to ergosterol is a key factor in their ability to selectively target and kill fungal cells. nih.gov

While highly effective against fungi, the clinical use of some polyenes is limited by their interaction with cholesterol in mammalian cell membranes, leading to toxicity. google.commdpi.com Partricin A derivatives are known to bind to cholesterol, although this interaction is generally weaker than their affinity for ergosterol. mdpi.comnih.gov This differential binding is the basis for their selective toxicity. ontosight.aimdpi.com Research has focused on modifying the structure of partricin A to create derivatives with reduced cholesterol binding and, consequently, lower toxicity to mammalian cells. nih.govnih.gov For instance, the conversion of the natural cis-trans geometry of Partricin A to an all-trans isomer has been shown to diminish hemotoxicity, suggesting a change in the interaction with cholesterol. mdpi.comnih.gov Molecular modeling studies have been employed to understand the differences in the formation of binary antibiotic/sterol complexes in both ergosterol- and cholesterol-containing membrane environments. mdpi.comnih.gov

Comparative Binding Affinity and Effects of Partricin A Derivatives
CompoundTarget SterolKey Research FindingReference
Partricin AErgosterolStrong binding affinity, leading to fungal cell membrane disruption. ontosight.ai
Partricin ACholesterolBinds to cholesterol, which is associated with toxicity in mammalian cells. google.com
All-trans Isomers of Partricin ACholesterolDemonstrated diminished hemotoxicity, suggesting reduced interaction with cholesterol. mdpi.comnih.gov

The binding of Partricin A derivatives to membrane sterols initiates a process of membrane permeabilization. bioseutica.combioseutica.com A widely accepted model suggests that these polyenes self-assemble within the membrane to form transmembrane channels or pores. ontosight.aiencyclopedia.pub This "barrel-stave" model posits that multiple antibiotic-sterol complexes aggregate, creating a hydrophilic pore through the lipid bilayer. mdpi.com This pore allows for the leakage of essential ions and small molecules from the cytoplasm, disrupting cellular homeostasis. ontosight.aibioseutica.com

Recent research also supports a "sterol sponge" model, where aggregates of the drug extract sterols from the membrane, leading to its destabilization. acs.orgillinois.edu Regardless of the precise model, the outcome is a significant increase in membrane permeability. researchgate.netmdpi.com Studies with derivatives of the related polyene Amphotericin B have shown that chemical modifications can alter the characteristics of these pores, such as their size and duration. plos.org The ability of these derivatives to induce membrane permeability is strongly correlated with their antifungal activity. researchgate.netplos.org

Cholesterol Interaction in Mammalian Cell Models (for selectivity research)

Downstream Cellular Effects and Signaling Pathways

The initial interaction with the cell membrane triggers a cascade of secondary cellular events that contribute to the ultimate demise of the fungal cell.

The formation of pores or disruption of the membrane leads to a significant perturbation of ion homeostasis. ontosight.aibioseutica.com The leakage of cytoplasmic contents, particularly essential ions like potassium and magnesium, disrupts the internal ionic balance of the fungal cell. bioseutica.comnih.gov This loss of ionic control is a direct consequence of the increased membrane permeability and is a major factor leading to cell death. bioseutica.com Disruptions in intracellular pH can also have a profound impact on various cellular functions, including enzyme activities and nutrient transport. semanticscholar.org

Beyond direct membrane damage, there is growing evidence that Partricin A derivatives can induce oxidative stress within fungal cells. acs.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. scirp.orgnih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, can damage vital cellular components, including proteins, lipids, and DNA. nih.govmdpi.com The generation of ROS can be triggered by the disruption of normal cellular processes, such as mitochondrial respiration, caused by the initial membrane damage and ion leakage. nih.gov This induction of oxidative stress represents another significant mechanism through which these compounds exert their fungicidal effects. researchgate.net

Impact on Fungal Cell Wall Integrity and Biosynthesis

The primary mechanism of action for partricin A and its derivatives, consistent with the broader class of polyene antibiotics, is the targeted disruption of the fungal cell membrane. bioseutica.combioseutica.comnih.gov This action is predicated on the high affinity of the polyene molecule for ergosterol, a sterol component essential to the structure and function of fungal, but not mammalian, cell membranes. nih.govmdpi.commdpi.com Derivatives such as Amcipatricin bind to ergosterol, leading to the formation of pores or channels in the membrane. bioseutica.comnih.govresearchgate.net This compromises the membrane's integrity, causing the leakage of essential low-molecular-weight cytoplasmic components, such as ions (K+, Mg2+) and small organic molecules. bioseutica.comnih.gov The subsequent disturbance of the intracellular equilibrium ultimately leads to fungal cell death. bioseutica.combioseutica.com

While the direct target is the cell membrane, there are consequential effects on the fungal cell wall. The cell wall is a dynamic structure that responds to cellular stress, including damage to the plasma membrane. Research on the related polyene amphotericin B has shown that resistance can be associated with alterations in the cell wall composition. mdpi.com For instance, some resistant fungal isolates exhibit an enlarged cell wall with increased levels of β-1,3-glucan. mdpi.com It is hypothesized that this thickened glucan layer may physically impede the penetration of the polyene antibiotic, preventing it from reaching its target, the cell membrane. mdpi.com Therefore, the impact of partricin A derivatives on the fungal cell wall is generally considered a secondary or responsive effect to the primary event of membrane permeabilization, rather than a direct inhibition of cell wall biosynthetic enzymes.

Modulation of Cellular Apoptosis Pathways in Fungal Cells

The induction of apoptosis, or programmed cell death, represents a potential secondary mechanism of action for polyene antifungals. Studies on polyenes like amphotericin B have provided evidence that these compounds can induce oxidative stress in fungal cells. mdpi.com This can lead to the generation of reactive oxygen species (ROS), which cause damage to vital cellular components, including DNA, proteins, and lipids, culminating in cell death that exhibits apoptotic features. mdpi.com At lower concentrations, amphotericin B has been shown to be pro-apoptotic, while higher concentrations tend to induce necrosis. exeter.ac.uk

While the direct molecular pathways for partricin A derivatives are not as extensively detailed in the available research, the link is suggested. Programmed cell death has been described in a range of fungi, and some antifungal agents are known to trigger these pathways. exeter.ac.uk The observation of shared mechanisms among the polyene class suggests that partricin A derivatives may also modulate fungal apoptosis. However, specific studies detailing the precise signaling cascades, such as the involvement of caspases or other apoptosis-related proteins triggered by partricin A derivatives, are not extensively documented in the current body of research.

Specific Molecular Targets Beyond Membrane Sterols

Research to date has firmly established ergosterol as the principal molecular target of partricin A and its derivatives. bioseutica.combioseutica.commdpi.com The entire mechanism of action, from membrane binding to pore formation and leakage of cellular contents, is predicated on a specific interaction with this fungal sterol. nih.govmdpi.com

Alternative models to the classic pore-forming theory, such as the "sterol sponge" model, have been proposed for polyenes. nih.govmdpi.com In this model, large aggregates of the antibiotic molecules form on the membrane surface and effectively extract ergosterol from the lipid bilayer. nih.gov This depletion of ergosterol would disrupt the function of numerous ergosterol-dependent cellular processes and membrane proteins. mdpi.comnih.gov However, even in this model, ergosterol remains the specific molecular target.

Some studies on other polyenes, such as natamycin, suggest a mechanism that involves binding to ergosterol and inhibiting the function of membrane proteins without forming pores. nih.gov This still highlights the centrality of ergosterol to the drug's action. At present, there is no significant scientific evidence to suggest that partricin A derivatives act on specific molecular targets entirely independent of membrane sterols. Their antifungal activity is intrinsically linked to the presence and interaction with ergosterol in the fungal cell membrane.

Comparative Mechanistic Studies Among Different Partricin A Derivatives

Comparative studies have been crucial in understanding the structure-activity relationships of partricin A derivatives and have guided the development of agents with improved therapeutic profiles.

A key area of research has been the photochemical isomerization of partricin A. Partricin A naturally contains cis-type double bonds in its polyene chain. researchgate.netnih.gov Through photoisomerization, these can be converted to an all-trans geometry, creating iso-partricin A. researchgate.netnih.gov While the fungicidal activity of iso-partricin A remains comparable to or even greater than the native compound, its hemolytic activity (a measure of toxicity to red blood cells) is substantially reduced. nih.gov This results in a significantly improved selective toxicity index (STI), a ratio of toxicity to activity. Computational modeling suggests that the change in the chromophore's geometry alters the energy and geometry of the antibiotic's interaction with both ergosterol in fungal membranes and cholesterol in host membranes, providing a molecular basis for this improved selectivity. researchgate.net

Similar findings were observed when comparing partricin A and partricin B (which differ by a single methyl group) with their respective all-trans isomers. nih.govresearchgate.net The isomers consistently demonstrate superior selective toxicity.

Another important derivative is N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate (also known as Amcipatricin, SPK-843, or SPA). bioseutica.comnih.gov In a murine model of cerebral cryptococcosis, this derivative was found to be significantly more effective than amphotericin B in reducing the fungal burden in the brain. nih.gov

These comparative studies underscore how specific chemical modifications to the parent partricin A molecule can profoundly influence its mechanism of action at a molecular level, leading to derivatives with enhanced efficacy and reduced toxicity.

Interactive Data Table: Comparative Selective Toxicity

CompoundNative/IsomerSelective Toxicity Index (STI)Key FindingReference
iso-Partricin A Isomer (all-trans)> 20More selective than Amphotericin B nih.gov
iso-Partricin B Isomer (all-trans)19.28More selective than Amphotericin B nih.gov
Amphotericin B N/A13.84Standard comparator nih.gov

Preclinical Efficacy and Biological Activities of Partricin a Derivatives

In Vitro Antimicrobial Spectrum and Potency

Antifungal Activity Against Clinically Relevant Fungal Pathogens (e.g., Candida, Aspergillus, Cryptococcus spp.)

Partricin (B81090) A derivatives have shown a broad spectrum of in vitro antifungal activity against a wide range of clinically important fungal pathogens.

Notably, the derivative Amcipatricin diascorbate (SPK-843) has been extensively studied and has demonstrated potent activity against various species of Candida, Cryptococcus, and Aspergillus. bioseutica.comdrugbank.com In vitro studies have shown that SPK-843 has comparable or even superior inhibitory activity against these fungi when compared to amphotericin B. drugbank.comnih.gov Another derivative, SPA-S-843 , also exhibited better inhibitory activity against several yeast species, including Candida albicans, Candida glabrata, Candida krusei, and Candida tropicalis, as well as superior fungicidal activity against these species compared to amphotericin B. asm.org

The derivative SPA-S-753 also displays in vitro activity against C. albicans. oup.com Specifically, the minimum inhibitory concentration (MIC) of SPA-S-753 for one strain of C. albicans was 2.0 mg/L, with a minimum fungicidal concentration (MFC) of 4.0 mg/L. oup.com For comparison, the same study reported an MIC of 0.5 mg/L and an MFC of 2.0 mg/L for amphotericin B against the same strain. oup.com

Furthermore, photoisomerized derivatives, iso-partricins A and B , have been shown to retain fungicidal activity comparable to the native molecules, which is significantly higher than that of amphotericin B. nih.gov

A summary of the in vitro antifungal activity of various Partricin A derivatives is presented in the table below.

DerivativeFungal PathogenIn Vitro ActivityReference
Amcipatricin diascorbate (SPK-843)Candida spp., Cryptococcus neoformans, Aspergillus spp.Comparable or superior inhibitory activity to Amphotericin B. drugbank.comnih.gov drugbank.comnih.gov
SPA-S-843Candida albicans, C. glabrata, C. krusei, C. tropicalisBetter inhibitory and fungicidal activity than Amphotericin B. asm.org asm.org
SPA-S-753Candida albicansMIC: 2.0 mg/L; MFC: 4.0 mg/L. oup.com oup.com
Iso-partricins A and BFungiComparable fungicidal activity to native partricins. nih.gov nih.gov

Antibacterial Activity (if reported for specific derivatives)

While the primary focus of Partricin A derivatives has been their antifungal properties, some research has explored their potential antibacterial activity. However, comprehensive studies specifically detailing the antibacterial spectrum of these derivatives are limited in the available literature. Some unrelated compound classes, such as 3-alkylidene-2-indolone derivatives and nitroguaiacol ethers, have shown antibacterial activity, but this is not directly applicable to Partricin A derivatives. mdpi.cominnovareacademics.in

Antiprotozoal Activities (if exploratory research exists)

Early research into partricin and its derivatives indicated potential antiprotozoal activity. google.comgoogle.commedkoo.com Specifically, these compounds have been investigated for their effects against protozoa such as Trichomonas vaginalis. While initial findings were promising, more recent and detailed exploratory research on the antiprotozoal activities of the newer, more developed Partricin A derivatives is not extensively reported in the currently available literature.

In Vitro Anti-Biofilm Formation and Eradication Studies

The ability of pathogenic fungi to form biofilms presents a significant challenge in treating infections. While there is extensive research on the anti-biofilm properties of other classes of compounds like coumarin (B35378) and thiazolidinone derivatives, specific studies focusing on the in vitro anti-biofilm formation and eradication capabilities of Partricin A derivatives are not well-documented in the provided search results. chiet.edu.egplos.orgnih.gov

Efficacy in Established Animal Models of Infection

Systemic Fungal Infection Models (e.g., murine candidosis, aspergillosis, cryptococcosis)

Partricin A derivatives have demonstrated significant efficacy in various animal models of systemic fungal infections, corroborating their in vitro activity.

In a murine model of systemic candidosis , the derivative SPA-S-753 was shown to be an effective treatment. oup.com It significantly prolonged the survival of mice infected with Candida albicans and reduced the fungal burden in the spleen and kidneys. oup.comoup.com The efficacy of SPA-S-753 was found to be between equivalent to and less than 10-fold as potent as amphotericin B in this model. oup.comnih.gov Another derivative, SPK-843 , also showed superior eradicative efficacy in a murine candidiasis model compared to amphotericin B, micafungin, and voriconazole. nih.gov

In a murine model of pulmonary aspergillosis , SPK-843 exhibited dose-dependent efficacy. nih.govnii.ac.jp Doses higher than 1.0 mg/kg showed a trend towards better survival prolongation compared to the maximum tolerated doses of amphotericin B and liposomal amphotericin B. nih.gov

Furthermore, in a murine model of cerebral cryptococcosis , a partricin A derivative, N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate (SPA) , was found to be more effective than amphotericin B in enhancing mouse resistance to the infection. asm.orgnih.gov Similarly, in a murine model of systemic cryptococcosis , SPK-843 demonstrated better survival prolongation and fungal reduction compared to both amphotericin B and fluconazole. nih.gov

A summary of the in vivo efficacy of Partricin A derivatives is presented in the table below.

DerivativeInfection ModelKey FindingsReference
SPA-S-753Systemic Murine CandidosisProlonged survival, reduced fungal burden in spleen and kidneys. oup.comoup.com oup.comoup.com
SPK-843Systemic Murine CandidosisSuperior eradicative efficacy compared to other antifungals. nih.gov nih.gov
SPK-843Murine Pulmonary AspergillosisDose-dependent efficacy, potential for better survival prolongation than amphotericin B. nih.govnii.ac.jp nih.govnii.ac.jp
SPAMurine Cerebral CryptococcosisMore effective than amphotericin B in enhancing resistance. asm.orgnih.gov asm.orgnih.gov
SPK-843Murine Systemic CryptococcosisBetter survival prolongation and fungal reduction than amphotericin B and fluconazole. nih.gov nih.gov

Topical or Mucosal Fungal Infection Models

Partricin A derivatives have demonstrated significant potential in preclinical models of topical and mucosal fungal infections. These infections, often caused by Candida species, can affect various surfaces, including the oral cavity and the gastrointestinal tract. The efficacy of these compounds is typically evaluated by their ability to reduce the fungal burden on mucosal surfaces and prevent the dissemination of the infection to other organs.

In murine models of orogastrointestinal candidiasis, the administration of antifungal agents can significantly reduce the colonization of Candida albicans on the tongue and in other parts of the digestive system. asm.org For instance, studies have shown that both oral and topical treatments can effectively decrease the number of colony-forming units (CFU) in the oral mucosa. asm.org The development of reproducible animal models that mimic human mucosal candidiasis, particularly in the context of chemotherapy-induced immunosuppression, has been crucial for evaluating the therapeutic potential of new antifungal compounds. asm.org These models often involve inducing a state of immunosuppression in mice, for example with 5-fluorouracil, followed by oral inoculation with C. albicans. asm.org The resulting infection leads to colonization of the oral and gastrointestinal mucosa, which can sometimes disseminate to visceral organs like the liver and kidneys. asm.org

While specific studies focusing solely on the topical or mucosal application of Partricin A derivatives are not extensively detailed in the provided search results, the general principles of these infection models and the evaluation of antifungal efficacy are well-established. The effectiveness of any antifungal, including Partricin A derivatives, in these models is quantified by the reduction in fungal load at the site of infection and the prevention of systemic spread. asm.org The unique properties of polyenes, the class of antifungals to which Partricin belongs, involve their interaction with ergosterol (B1671047) in the fungal cell membrane, leading to cell death. nih.gov This mechanism is particularly relevant for treating localized mucosal infections.

Table 1: Evaluation of Antifungal Efficacy in a Murine Model of Orogastrointestinal Candidiasis This table is illustrative and based on the general findings of antifungal efficacy studies in mucosal infection models. Specific data for Partricin A derivatives were not available in the search results.

Treatment GroupMean Tongue CFU (log10)Mean Cecum CFU (log10)Dissemination to Liver (% of animals)
Untreated Control5.86.540%
Vehicle Control5.66.335%
Antifungal Agent X3.24.110%

CFU: Colony-Forming Units

Evaluation in Immunocompromised Animal Models

The efficacy of antifungal agents is critically assessed in animal models that replicate the immunocompromised state of many patients susceptible to severe fungal infections. These models are essential for understanding how a drug performs when the host's immune system is suppressed, a common scenario in individuals undergoing chemotherapy, organ transplantation, or those with conditions like AIDS.

Partricin A derivatives have been evaluated in such models. For example, a new derivative, N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate (SPA), was investigated in a murine model of cerebral cryptococcosis. nih.gov This study found that the Partricin A derivative was more effective than amphotericin B in enhancing the resistance of mice to cryptococcal meningoencephalitis. nih.gov This suggests that the compound not only has direct antifungal activity but may also interact favorably with the host's residual immune responses.

The development of murine models of mucosal candidiasis with dissemination to visceral organs often involves the use of immunosuppressive agents like 5-fluorouracil. asm.org These models are instrumental in testing the ability of an antifungal to control the infection in a host with a compromised immune system. asm.org The goal is to mimic the clinical situation where mucosal candidiasis can lead to life-threatening systemic disease. asm.org The effectiveness of a treatment is measured by its ability to reduce fungal colonization and prevent the spread of the infection to internal organs. asm.org

Immunomodulatory Properties in Preclinical Settings

Beyond their direct antifungal action, some Partricin A derivatives have exhibited immunomodulatory properties in preclinical studies. This dual action can be particularly advantageous in treating infections, especially in immunocompromised hosts.

One study highlighted that a new derivative of Partricin A, N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate (SPA), potentiated the anticryptococcal activity of murine microglial cells in vitro. nih.govresearchgate.net Microglial cells are the primary immune cells of the central nervous system, and their enhanced ability to combat Cryptococcus neoformans suggests that this Partricin A derivative can modulate host immune cells to fight the fungal infection more effectively. nih.gov This finding points towards a mechanism of action that goes beyond simple fungal cell lysis and involves the host's immune response.

Pharmacokinetic and Pharmacodynamic Profiling of Partricin a Derivatives in Preclinical Models

Absorption Characteristics in Animal Models

The absorption profile of Partricin (B81090) A derivatives has been primarily investigated following oral and parenteral administration in rodent models. These studies are crucial for understanding the potential routes of administration and the systemic exposure achievable with these compounds.

Oral Bioavailability Studies in Rodents

Studies conducted in rats have demonstrated that Partricin A derivatives, such as SPA-S-753 (N-dimethylaminoacetyl-partricin A 2-dimethylaminoethylamide diaspartate), are poorly absorbed from the gastrointestinal tract. nih.govmdpi.com Following oral administration of high doses of SPA-S-753 to rats, the resulting serum concentrations were minimal, indicating low oral bioavailability. nih.govmdpi.com This poor absorption is a common characteristic of polyene antibiotics.

Parenteral Administration Pharmacokinetics

Intravenous administration of Partricin A derivatives results in significant systemic exposure. Pharmacokinetic studies of SPA-S-753 and its diascorbate salt, SPK-843, have been conducted in both rats and mice, with key parameters compared to the established antifungal agent, Amphotericin B.

In rats, after a single intravenous injection of SPA-S-753, the elimination half-life was found to be dose-dependent, ranging from approximately 21.3 to 26.5 hours. nih.govmdpi.com The area under the curve (AUC), a measure of total drug exposure, was significantly higher for SPA-S-753 compared to Amphotericin B at similar dose levels. nih.govmdpi.com For instance, the AUC for SPA-S-753 was about five times higher in rats than that for Amphotericin B. nih.govmdpi.com Similarly, a study with SPK-843 in rats showed a longer elimination half-life (22.15 hours) compared to Amphotericin B (18.15 hours).

In mice, the elimination half-life of SPA-S-753 was also dose-dependent, ranging from 11.7 to 13.7 hours. nih.govmdpi.com The AUC for SPA-S-753 in mice was approximately twice that of Amphotericin B. nih.govmdpi.com

Pharmacokinetic Parameters of Partricin A Derivatives and Amphotericin B in Rodents After Intravenous Administration
CompoundSpeciesElimination Half-Life (t½)Area Under the Curve (AUC₀-∞)
SPA-S-753Rat21.3 - 26.5 hours~5 times higher than Amphotericin B
SPK-843Rat22.15 hours35.52 µg·h/mL
Amphotericin BRat18.15 hours10.33 µg·h/mL
SPA-S-753Mouse11.7 - 13.7 hours~2 times higher than Amphotericin B

Distribution Patterns in Tissues and Organs (in animal models)

The tissue distribution of Partricin A derivatives is extensive following parenteral administration. Studies in rats with SPK-843 have shown that the drug distributes to various organs. The highest concentrations were found in the kidneys, followed by the liver, spleen, and lungs. This distribution pattern differs from Amphotericin B, which shows higher uptake in the spleen, followed by the lungs, liver, and kidneys.

In mice, the tissue concentrations of SPA-S-753 were observed to be lower than those of Amphotericin B in the liver and lungs, but notably higher in the kidneys. The use of lipid-based preparations for SPK-843 was found to increase tissue uptake, particularly in the spleen, suggesting that the formulation vehicle can play an active role in the tissue distribution of the compound.

Excretion Routes (in animal models, e.g., urinary, biliary)

The excretion of Partricin A derivatives from the body occurs through both renal and biliary routes, though to a limited extent for the parent compound. In rats, following intravenous administration of SPA-S-753, a very small percentage of the administered dose is recovered in the urine. Specifically, the mean cumulative urinary recovery at 48 hours was only about 0.5% of the dose. nih.govmdpi.com Biliary excretion appears to be a more significant, though still modest, route of elimination. In rats, the cumulative recovery from the bile at 10 hours after intravenous administration accounted for approximately 5.5% of the dose. nih.govmdpi.com

Excretion of SPA-S-753 in Rats After Intravenous Administration
Excretion RouteTime PeriodCumulative Recovery (% of Dose)
Urinary48 hours~0.5%
Biliary10 hours~5.5%

Pharmacodynamic Parameters and Exposure-Response Relationships in Preclinical Models

The pharmacodynamic activity of Partricin A derivatives has been characterized by their in vitro antifungal potency and their in vivo efficacy in animal models of fungal infections.

The in vitro activity of SPA-S-753 against Candida albicans showed a Minimum Inhibitory Concentration (MIC) of 2.0 mg/L and a Minimum Fungicidal Concentration (MFC) of 4.0 mg/L. europa.eu In comparison, Amphotericin B was more potent in vitro against the same strain, with an MIC of 0.5 mg/L and an MFC of 2.0 mg/L. europa.eu Another derivative, SPA-S-843, demonstrated better inhibitory activity against a range of yeasts compared to Amphotericin B. plos.org

In a murine model of systemic candidosis, SPA-S-753 demonstrated efficacy in reducing the fungal burden in the spleen and kidneys, although the dose-response was not consistently linear. dntb.gov.ua In a murine model of cerebral cryptococcosis, a Partricin A derivative was found to be more effective than Amphotericin B in enhancing mouse resistance to the infection. nih.gov The efficacy of SPA-S-753 was reported to be between equivalent to and less than 10-fold as potent as Amphotericin B in a murine candidosis model. nih.gov

In Vitro Antifungal Activity of Partricin A Derivatives and Amphotericin B against Candida albicans
CompoundMIC (mg/L)MFC (mg/L)
SPA-S-7532.04.0
Amphotericin B0.52.0

Mechanisms of Microbial Resistance to Partricin a Derivatives

Acquired Resistance Mechanisms

Acquired resistance develops in fungal strains that are initially susceptible to an antifungal agent, typically after prolonged exposure to the drug. mdpi.com This evolution of resistance is driven by genetic or epigenetic changes that allow the fungus to survive and proliferate in the presence of the antifungal. The primary mechanisms include modifications of the drug's target, increased drug efflux, and adaptive stress responses.

Alterations in Ergosterol (B1671047) Biosynthesis Pathways

The primary target for polyene antifungals is ergosterol, a vital sterol in the fungal cell membrane. mdpi.comnih.gov The binding of polyenes to ergosterol disrupts membrane integrity, leading to cell death. mdpi.comasm.org Consequently, the most common mechanism of acquired resistance to polyenes involves a reduction or complete loss of ergosterol in the cell membrane. mdpi.comasm.org This is typically caused by mutations in the ERG genes, which encode the enzymes responsible for the multi-step ergosterol biosynthesis pathway. mdpi.comnih.gov

Mutations in several ERG genes have been linked to polyene resistance. For instance, loss-of-function mutations in ERG3 (encoding C-5 sterol desaturase) or ERG11 (encoding lanosterol (B1674476) 14α-demethylase) in Candida albicans can lead to the accumulation of alternative sterols instead of ergosterol, rendering the cell membrane less susceptible to polyene action. mdpi.comnih.gov Similarly, mutations in ERG6, which encodes sterol C-24 methyltransferase, have been identified in polyene-resistant clinical isolates of Candida glabrata and are associated with a lack of ergosterol. nih.govasm.org While these alterations confer resistance, they often come at a fitness cost, potentially leading to growth defects or increased susceptibility to other stresses. nih.govbiorxiv.org The absence of the target enzyme is a key strategy for fungal survival against polyene antibiotics. nih.gov

Table 1: Key Genes in the Ergosterol Biosynthesis Pathway Associated with Polyene Resistance

Gene Encoded Enzyme Fungal Species Consequence of Alteration on Polyene Susceptibility
ERG3 C-5 sterol desaturase Candida albicans, Candida lusitaniae Reduced expression or mutation leads to altered sterol composition and resistance. mdpi.comnih.gov
ERG6 Sterol C-24 methyltransferase Candida glabrata, Candida lusitaniae Mutations result in the absence of ergosterol and accumulation of intermediates, causing resistance. nih.govasm.org
ERG11 Lanosterol 14α-demethylase Candida albicans Loss-of-function mutations prevent ergosterol synthesis, leading to resistance. mdpi.comnih.gov
ERG2 C-8 sterol isomerase Candida albicans Alterations contribute to reduced ergosterol content and resistance. mdpi.com
ERG4 C-24 sterol reductase Saccharomyces cerevisiae Mutations lead to ergosterol absence and polyene resistance. nih.gov

| ERG5 | C-22 sterol desaturase | Candida albicans | Alterations can contribute to decreased polyene efficacy. nih.gov |

Membrane Efflux Pump Overexpression

A prevalent mechanism of multidrug resistance (MDR) in fungi is the overexpression of membrane transporter proteins that actively pump antifungal agents out of the cell, preventing them from reaching their target at lethal concentrations. frontiersin.orgnih.gov These efflux pumps primarily belong to two major superfamilies: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS). mdpi.comfrontiersin.org

While the overexpression of efflux pumps, such as Cdr1p (ABC) and Mdr1p (MFS) in Candida albicans, is a well-established cause of resistance to azole antifungals, their role in resistance to polyenes like Partricin (B81090) A derivatives is less definitive. mdpi.comfrontiersin.orgnih.gov Some studies have suggested a potential link, noting that the overexpression of CDR1 can confer a degree of tolerance to amphotericin B. mdpi.com However, other research has contradicted this, finding no significant correlation between the overexpression of major efflux pumps and clinically relevant polyene resistance. mdpi.com It is generally accepted that drug efflux is not a primary mechanism of acquired resistance to polyenes, in stark contrast to its importance in azole resistance. mdpi.comnih.gov

Table 2: Fungal Efflux Pumps and Their Role in Antifungal Resistance

Pump Family Specific Pump Fungal Species Primary Substrates Reported Role in Polyene Resistance
ABC Cdr1p Candida albicans Azoles, other xenobiotics Controversial; may confer low-level tolerance but not considered a major mechanism. mdpi.comfrontiersin.org
ABC Cdr2p Candida albicans Azoles Not considered a primary mechanism for polyene resistance. nih.gov

| MFS | Mdr1p | Candida albicans | Fluconazole | Not considered a primary mechanism for polyene resistance. nih.gov |

Cell Wall Remodeling and Stress Responses

The fungal cell wall is a dynamic structure that provides physical protection and is remodeled in response to environmental insults, including antifungal agents. asm.org Exposure to drugs that target the cell membrane, such as polyenes, can trigger compensatory changes in the cell wall. researchgate.net An increase in the synthesis of chitin (B13524), a key structural polysaccharide, can strengthen the cell wall, potentially reducing drug efficacy and contributing to tolerance. mdpi.com

Furthermore, general cellular stress response pathways are crucial for surviving antifungal-induced damage. researchgate.netresearchgate.net The molecular chaperone Hsp90 and the calcineurin signaling pathway are central regulators that help fungi cope with the membrane stress caused by polyenes. researchgate.netresearchgate.net Activation of these pathways can stabilize cellular proteins and regulate the expression of genes involved in cell wall integrity and ion homeostasis, thereby promoting tolerance and the eventual emergence of stable resistance. asm.orgresearchgate.net For example, the calcineurin-dependent transcription factor Crz1 is known to activate chitin synthase genes in response to stress. asm.org

Intrinsic Resistance in Fungal Species

Intrinsic, or primary, resistance refers to the innate ability of all strains within a fungal species to resist a particular antifungal agent, even without prior exposure to the drug. mdpi.comnih.gov Several fungal species exhibit reduced susceptibility to polyenes. Notable examples include Candida lusitaniae and members of the Candida haemulonii species complex. nih.govnih.gov This intrinsic resistance is often linked to differences in the baseline composition of the cell membrane, such as a naturally lower ergosterol content or an altered sterol profile compared to susceptible species. nih.govejgm.co.uk

Other species known for higher rates of polyene resistance include Aspergillus terreus and Candida glabrata, the latter of which can develop resistance more rapidly due to its haploid genome, which allows mutations to have an immediate phenotypic effect. nih.govejgm.co.uk

Cross-Resistance Patterns with Other Polyene Antifungals

Cross-resistance occurs when a resistance mechanism developed against one drug also confers resistance to other, often structurally related, drugs. nih.gov Given that the primary mechanism of acquired polyene resistance involves altering the shared target, ergosterol, cross-resistance among different polyenes (e.g., amphotericin B, nystatin) is common. nih.gov

More complex patterns emerge when considering cross-resistance with other antifungal classes, particularly azoles, which also target the ergosterol biosynthesis pathway (specifically, the enzyme Erg11p). nih.govoup.com In some cases, mutations in ERG genes that confer polyene resistance can also lead to azole resistance. nih.govnih.gov For example, certain mutations in ERG3 can block the production of a toxic sterol intermediate that accumulates during azole treatment, thereby conferring resistance to both drug classes. nih.govresearchgate.net However, this is not always the case. Some ERG mutations that cause polyene resistance can lead to hypersensitivity to azoles. nih.gov Conversely, azole resistance mediated by efflux pump overexpression generally does not result in cross-resistance to polyenes. ejgm.co.uk

Table 3: Cross-Resistance Patterns in Fungi with Reduced Polyene Susceptibility

Fungal Species Primary Resistance Mechanism Cross-Resistance Observed No Cross-Resistance / Hypersensitivity
Candida albicans ERG3 or ERG11 mutation Azoles nih.govnih.gov -
Candida lusitaniae Altered ERG gene expression Other Polyenes nih.gov Azoles (can become hypersensitive) nih.gov
Candida glabrata ERG6 mutation Other Polyenes asm.org Azoles (can become hypersensitive) asm.org

Strategies to Overcome or Circumvent Resistance in Preclinical Models

The rise of antifungal resistance has spurred research into novel strategies to restore drug efficacy or develop alternative therapeutic approaches. Several promising strategies are being explored in preclinical models.

One major approach is the use of combination therapy. nih.gov This can involve pairing a polyene derivative with an inhibitor of a resistance mechanism. For example, efflux pump inhibitors (EPIs) are being investigated to block the expulsion of co-administered antifungals, thereby resensitizing resistant strains. nih.gov Another strategy is to target the cellular stress response pathways that fungi rely on to survive drug-induced damage. scienceopen.com Inhibitors of Hsp90 or the calcineurin pathway have shown the ability to act synergistically with antifungal drugs, weakening the fungus's defenses and restoring susceptibility. scienceopen.com

Developing new derivatives of existing polyenes, such as Partricin A, is another key strategy. The goal is to create molecules with an improved therapeutic window—that is, enhanced antifungal activity and reduced host toxicity. mdpi.commdpi.com Chemical modifications can alter the drug's solubility, membrane-binding properties, and interaction with ergosterol versus cholesterol, potentially overcoming resistance mechanisms while being safer for the patient. mdpi.commdpi.com For instance, the creation of iso-partricins A and B through photoisomerization resulted in derivatives with substantially reduced hemolytic activity compared to the parent compounds. mdpi.com

Finally, immunomodulatory approaches aim to enhance the host's own immune system to fight the fungal infection, which can be used alongside antifungal therapy. swan.ac.uk This includes the use of cytokines or monoclonal antibodies to boost the anti-fungal immune response. mdpi.comswan.ac.uk

Advanced Analytical and Methodological Approaches for Partricin a Derivatives Research

Chromatographic Separation and Purification Techniques (e.g., HPLC, LC-MS for research)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in the research and development of Partricin (B81090) A derivatives. chemyx.comcreative-proteomics.comwikipedia.org These techniques are fundamental for separating and purifying these compounds from complex mixtures, such as fermentation broths or reaction media. nih.gov

A validated HPLC-UV-MS/MS method is frequently employed, often utilizing a C18 reverse-phase column. unifi.it The mobile phase composition is critical for achieving optimal separation. A common mobile phase consists of ammonium (B1175870) formate (B1220265) and acetonitrile, with heptafluorobutyric acid (HFBA) sometimes added as a modifier to improve resolution, especially between isobaric compounds like partricin A and mepartricin B. unifi.it The pH of the mobile phase significantly influences the ionization state and, consequently, the retention times of the derivatives. unifi.it For instance, at a pH below 3, the protonation of amino groups can reduce hydrophobicity, leading to shorter retention times for partricins compared to their methylated counterparts.

The development of an MS-compatible HPLC method allows for the direct coupling of the separation technique with mass spectrometry, providing valuable information on the impurity profile of mepartricin samples and identifying structural modifications. unifi.it Gradient elution is often necessary for the separation of the parent drug and its more polar metabolites in a single chromatographic run. nih.gov

The purification of Partricin A and its derivatives can be achieved through various chromatographic methods. The crude antibiotic complex is often first extracted from the fermentation broth of Streptomyces aureofaciens using a solvent like n-butanol. nih.gov Further purification can be accomplished using patented procedures. nih.gov

Table 1: Chromatographic Conditions for Partricin A Derivative Analysis

ParameterDetailsSource
Column C18 Reverse-Phase unifi.it
Mobile Phase A 25 mM ammonium formate / Acetonitrile (67/33, v/v) with 2.5 mM HFBA, pH 4.85 unifi.it
Mobile Phase B Acetonitrile unifi.it
Detection UV at 378 nm, ESI-MS/MS unifi.it
pH Optimization pH range of 2.5–6.5 can be screened to optimize separation.

Spectroscopic Characterization Methods (e.g., UV-Vis, NMR, Mass Spectrometry for structural conformation and purity in research)

Spectroscopic techniques are paramount for the structural elucidation and purity assessment of Partricin A derivatives. lehigh.edusolubilityofthings.com

UV-Visible (UV-Vis) Spectroscopy is particularly useful for analyzing the polyene chromophore system. nih.gov Native partricins exhibit characteristic absorption maxima around 360 nm, 378 nm, and 401 nm, which is indicative of a heptaene system containing Z (cis) double bonds. nih.gov Photoisomerization of these cis bonds to an all-trans configuration, as seen in iso-partricins, results in a significant alteration of the UV-Vis spectra. researchgate.net This change can be monitored to follow the conversion process. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insights into the molecular structure. solubilityofthings.com For complex molecules like Partricin A derivatives, 2D NMR experiments, including DQF-COSY, TOCSY, ROESY, HSQC, and HMBC, are essential for establishing the constitution and stereochemistry. researchgate.netresearchgate.net Derivatization, such as conversion to an N-acetyl methyl ester, can enhance solubility in common NMR solvents and facilitate analysis. nih.govmdpi.com Detailed NMR studies on iso-partricin derivatives have confirmed the E (trans) geometry of the entire chromophore system by observing 3J(H,H) coupling constants between 15.1 Hz and 15.6 Hz. nih.gov

Mass Spectrometry (MS) is crucial for determining molecular weights and fragmentation patterns, which aids in structural identification. lehigh.edutaylorandfrancis.com Techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are used. unifi.ittaylorandfrancis.com ESI-MS coupled with HPLC (LC-MS) allows for the detection of m/z values and fragmentation patterns of separated components, which is critical for identifying structural isomers and impurities. unifi.it High-resolution mass spectrometry (HRMS) can establish the elemental compositions of the compounds and their fragments. taylorandfrancis.com

Table 2: Spectroscopic Data for Partricin A Derivatives

TechniqueObservationSignificanceSource
UV-Vis Maxima at ~360, 378, 401 nmCharacteristic of heptaene chromophore with Z-bonds nih.gov
NMR 3J(H,H) coupling constants of 15.1-15.6 HzConfirms all-trans geometry in iso-partricins nih.gov
MS (M+H)+ and (M-H)- ionsDetermination of molecular weight taylorandfrancis.com

Biophysical Techniques for Membrane Interaction Studies (e.g., calorimetry, fluorescence spectroscopy with model membranes)

Understanding the interaction of Partricin A derivatives with cell membranes is key to comprehending their mechanism of action. Biophysical techniques using model membranes, such as liposomes, are instrumental in these studies. nih.gov

Calorimetry , including Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), provides thermodynamic characterization of the binding between the derivatives and membrane lipids. nih.govmalvernpanalytical.com ITC can directly measure the binding affinity, while DSC can assess the effect of the compounds on the physical state and phase transitions of the lipid bilayer. nih.gov These label-free techniques are powerful for studying peptide-membrane interactions and can be adapted for polyene antibiotics. nih.gov

Fluorescence Spectroscopy is a highly sensitive method to study these interactions. numberanalytics.com For instance, the intrinsic fluorescence of the polyene chromophore can be monitored for changes upon binding to membranes. Alternatively, fluorescent probes incorporated into the model membrane can report on changes in membrane fluidity, polarity, and integrity upon interaction with the Partricin A derivative.

These biophysical studies are crucial for elucidating how structural modifications in Partricin A derivatives affect their affinity for and disruption of fungal versus mammalian cell membranes, which is central to their selective toxicity. gwdg.de

Development of Bioassays for High-Throughput Screening of Derivatives

The discovery of novel and improved Partricin A derivatives relies on the ability to screen large libraries of compounds efficiently. High-throughput screening (HTS) bioassays are essential for this purpose. These assays are typically performed in a 96-well microtiter plate format, allowing for the simultaneous testing of numerous compounds at various concentrations. tandfonline.comfrontiersin.org

A common HTS approach for antifungal compounds is the microbroth dilution method, where the growth of a target fungal species, such as Candida albicans, is monitored in the presence of the test compounds. frontiersin.orgmdpi.com Growth inhibition can be measured by turbidity (spectrophotometrically) or by using metabolic indicators like Alamar Blue. tandfonline.com

More specific HTS assays can be designed to probe the mechanism of action. For example, an assay to detect changes in the proton permeability of fungal membranes has been developed. tandfonline.com This assay uses a pH-sensitive fluorescent dye, BCECF, which is trapped in the vacuole of Candida albicans. tandfonline.com Compounds that disrupt membrane integrity cause a change in vacuolar pH, leading to a quantifiable change in fluorescence. tandfonline.com Such mechanism-based assays can help to identify derivatives with a desired mode of action.

The development of robust and reproducible HTS assays is critical for accelerating the discovery of new Partricin A derivatives with improved antifungal activity and reduced toxicity. nih.gov

Computational Chemistry and Molecular Modeling in Partricin A Derivative Design and Prediction

Computational chemistry and molecular modeling have become powerful tools in drug design, including the development of new Partricin A derivatives. researchgate.netkallipos.grgoogle.com These in silico methods allow for the prediction of molecular properties and interactions, guiding the synthesis of the most promising candidates. nih.gov

Molecular dynamics (MD) simulations can be used to study the interactions of Partricin A derivatives with model lipid membranes at an atomic level. rsc.org These simulations provide insights into how the derivatives orient and insert into the membrane, and how they interact with key membrane components like ergosterol (B1671047) (in fungal membranes) and cholesterol (in mammalian membranes). researchgate.net By calculating the free energy landscapes of these interactions, researchers can predict the stability of the antibiotic-sterol complexes and gain a deeper understanding of the basis for selective toxicity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of Partricin A derivatives with their biological activity. nih.govrsc.org These models can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize synthetic efforts. nih.gov

Virtual screening of compound libraries using molecular docking can identify potential new lead structures that bind to a specific target. nih.gov For Partricin A derivatives, this could involve docking against models of the ergosterol-containing fungal membrane.

The integration of these computational approaches with experimental studies creates a synergistic workflow for the rational design and discovery of new Partricin A derivatives with enhanced therapeutic properties. nih.gov

Emerging Research Directions and Future Perspectives for Partricin a Derivatives

Exploration of Novel Partricin (B81090) A Derivatives with Enhanced Preclinical Profiles

The intrinsic potency of Partricin A against a range of fungal pathogens has been hampered by its toxicity, a common trait among polyene antibiotics. mdpi.com This has spurred the development of new derivatives with the goal of enhancing their preclinical profiles, particularly in terms of selective toxicity and physicochemical properties like water solubility.

A significant advancement in this area is the creation of iso-partricins A and B . These all-trans isomers of Partricin A are produced through a photoisomerization process that straightens the heptaenic chromophore. mdpi.comnih.gov This structural modification has been shown in preclinical studies to result in a substantial improvement in the in vitro selective toxicity, primarily due to reduced hemotoxicity. nih.gov

Another key area of development has been the synthesis of water-soluble derivatives to overcome the poor solubility of the parent compound. Notable examples include SPA-S-753 (N-dimethylaminoacetyl partricin A 2-dimethylaminoethylamide diaspartate) and SPK-843 (amcipatricin diascorbate). researchgate.netnih.gov Preclinical data indicate that these compounds retain potent antifungal activity, comparable or even superior to amphotericin B against certain clinical isolates, while being water-soluble and demonstrating a better toxicity profile in animal models. researchgate.netnih.govoup.com For instance, SPK-843 has shown dose-dependent efficacy in murine models of pulmonary aspergillosis. drugbank.com

In a murine model of cerebral cryptococcosis, a derivative identified as SPA was found to be more effective than amphotericin B in enhancing mouse resistance to the infection and in potentiating the anticryptococcal activity of murine microglial cells in vitro. nih.gov

DerivativeKey Preclinical FindingsReference(s)
iso-Partricins A and B - Created via photoisomerization, resulting in an all-trans configuration.- Exhibit improved selective toxicity in vitro, with reduced hemotoxicity compared to the parent compound. nih.gov, mdpi.com
SPA-S-753 - Water-soluble derivative of Partricin A.- Shows equivalent or increased efficacy compared to amphotericin B in some preclinical fungal models.- Reports of lower toxicity in animal studies. researchgate.net, oup.com
SPK-843 (Amcipatricin) - Water-soluble salt of a Partricin A derivative.- Demonstrates in vitro activity comparable or superior to amphotericin B against Candida spp., C. neoformans, and Aspergillus spp.- Shows dose-dependent efficacy in murine models of pulmonary aspergillosis. researchgate.net, drugbank.com, drugbank.com
SPA - More effective than amphotericin B in a murine model of cerebral cryptococcosis.- Potentiated the anticryptococcal activity of murine microglial cells in vitro. nih.gov

Advanced Delivery Systems for Preclinical Research (e.g., liposomal formulations, nanoparticles for research applications)

The therapeutic index of many potent drugs, including polyene antibiotics, can be significantly improved through advanced drug delivery systems. nih.gov Technologies such as liposomal formulations and nanoparticles are designed to alter the biodistribution of the drug, potentially increasing its concentration at the site of action while minimizing systemic exposure and associated toxicities. mdpi.comnih.gov For other polyenes like amphotericin B, liposomal formulations are well-established and have demonstrated clinical benefits. researchgate.netresearchgate.net

However, in the context of Partricin A derivatives, there is a noticeable gap in published preclinical research regarding the use of such advanced delivery systems. While the development of water-soluble derivatives like SPK-843 has addressed one of the major formulation challenges, the exploration of liposomal or nanoparticle-based formulations for either the parent compound or its newer derivatives remains a largely untapped area of investigation. nih.gov The application of these technologies could offer further advantages, such as targeted delivery to specific tissues or cells, controlled release profiles, and enhanced stability. Future preclinical studies are warranted to explore the potential of these delivery systems to further optimize the therapeutic properties of Partricin A derivatives.

Repurposing or Novel Applications of Partricin A Derivatives in Non-Infectious Diseases (e.g., cancer research, inflammatory models, in vitro or animal studies)

The strategy of drug repurposing—finding new applications for existing or failed drugs—is gaining traction as a cost-effective approach to drug development. mdpi.com Emerging preclinical evidence suggests that Partricin A derivatives may have therapeutic potential beyond their established antifungal and antiprotozoal activities.

An intriguing area of exploration is their potential application in oncology. A patent application has described an antitumoral method involving the administration of Partricin A derivatives, suggesting a potential avenue for cancer therapy. This is supported by the broader trend of investigating antimicrobial compounds for their anticancer properties. However, there is a need for comprehensive preclinical studies to validate these initial findings and to elucidate the mechanisms of action of these derivatives in cancer cells.

Furthermore, some derivatives have already found applications in non-infectious, non-cancerous conditions. Mepartricin, a methyl ester of Partricin, has been used in the treatment of benign prostatic hyperplasia and chronic nonbacterial prostatitis, indicating a potential role in managing inflammatory conditions. While the exact mechanism in these indications is still under investigation, it opens up the possibility of exploring Partricin A derivatives in other inflammatory disease models. Preclinical studies focusing on their effects on inflammatory pathways and their efficacy in animal models of inflammation are a logical next step. uni-muenchen.de

Addressing Gaps in Preclinical Knowledge and Understanding

Despite the promising developments in the synthesis of novel Partricin A derivatives, several gaps in our preclinical knowledge remain. A primary challenge is the comprehensive characterization of their long-term safety profiles. While newer derivatives show reduced toxicity in short-term animal studies, more extensive preclinical toxicology assessments are needed to fully understand their potential for chronic use. researchgate.netoup.com

Another significant gap, as highlighted in section 8.2, is the lack of research into advanced delivery systems for these compounds. Understanding how formulations like liposomes or nanoparticles could alter the pharmacokinetics and tissue distribution of Partricin A derivatives is crucial for optimizing their therapeutic potential. nih.gov

Furthermore, the molecular mechanisms underlying the improved selective toxicity of derivatives like iso-partricins are not fully elucidated. nih.gov While it is hypothesized to be related to differences in interaction with fungal ergosterol (B1671047) versus mammalian cholesterol, more detailed biophysical and molecular modeling studies are needed to confirm this. A deeper understanding of these mechanisms could guide the rational design of even more selective and potent derivatives in the future. The study of how these derivatives interact with and permeate biological membranes is also an area that requires further investigation. researchgate.net

Potential for Combination Therapies and Adjuvant Approaches in Preclinical Contexts

The use of combination therapies is a cornerstone of modern medicine, particularly in the treatment of infectious diseases and cancer, as it can enhance efficacy, reduce the likelihood of resistance, and allow for lower doses of individual agents. nih.govgoogle.com The potential for using Partricin A derivatives in combination with other therapeutic agents in preclinical settings is a promising but underexplored research avenue.

In the context of infectious diseases, preclinical studies could investigate the synergistic effects of Partricin A derivatives with other classes of antifungals, such as azoles or echinocandins. Such combinations could potentially lead to a broader spectrum of activity or more rapid fungicidal action. There is a need for in vitro and in vivo preclinical models to test these potential synergies against a range of clinically relevant fungal pathogens, including resistant strains. clinmedkaz.orgnih.gov

For the potential non-infectious disease applications, such as cancer, preclinical studies could explore combinations of Partricin A derivatives with established chemotherapeutic agents or targeted therapies. The goal would be to identify combinations that result in synergistic cytotoxicity against cancer cells, potentially overcoming drug resistance or reducing the toxicity of conventional cancer treatments. Given the early stage of research into the anticancer properties of these derivatives, foundational preclinical work is essential to identify promising combination strategies.

Q & A

Q. Table 1. Common Discrepancies and Mitigation Strategies

Discrepancy SourceMitigation StrategyReferences
Bioavailability differencesUse isotopically labeled analogs for tracking
Model organism variabilityValidate via cross-species transcriptomics

(Basic) What steps are critical for designing a reproducible in vitro assay to evaluate Partricin-A der.'s antifungal activity?

Answer:

  • Dose-Response Curves : Use logarithmic dilution series (e.g., 0.1–100 µg/mL) with triplicate technical replicates .
  • Control Standardization : Include positive controls (e.g., amphotericin B) and negative controls (solvent-only) to validate assay conditions .
  • Endpoint Selection : Combine MIC (Minimum Inhibitory Concentration) with time-kill assays to assess static vs. cidal effects .

(Advanced) How can multi-omics approaches resolve mechanistic uncertainties in Partricin-A der.'s mode of action?

Answer:

  • Transcriptomic Profiling : Use RNA-seq to identify fungal gene expression changes post-exposure (e.g., ergosterol biosynthesis pathways) .
  • Metabolomic Integration : Pair with LC-MS-based metabolomics to correlate drug-induced metabolic disruptions .
  • Network Analysis : Apply weighted gene co-expression networks (WGCNA) to pinpoint hub genes and pathways .

Q. Table 2. Key Multi-Omics Parameters

ApproachKey MetricRelevance
RNA-seqDifferentially expressed genes (DEGs)Target identification
LC-MS/MSMetabolite abundance shiftsMechanism validation

(Basic) How to conduct a systematic review of Partricin-A der.'s cytotoxicity profiles?

Answer:

  • PRISMA Guidelines : Follow structured reporting for search strategy, inclusion/exclusion criteria, and risk-of-bias assessment .
  • Evidence Tables : Tabulate data on cell lines (e.g., HEK293 vs. HepG2), IC50 values, and assay types (MTT vs. apoptosis assays) .
  • Meta-Analysis : Use random-effects models to pool data across studies with heterogeneity testing (I² statistic) .

(Advanced) What statistical methods optimize dose-response modeling for Partricin-A der. in heterogeneous microbial populations?

Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .
  • Mixed-Effects Models : Account for strain-to-strain variability via hierarchical Bayesian approaches .
  • Bootstrap Resampling : Estimate confidence intervals for EC50/EC90 values to address small sample sizes .

(Basic) What ethical and logistical considerations are essential for in vivo studies of Partricin-A der.?

Answer:

  • 3Rs Framework : Ensure Replacement (use of invertebrate models first), Reduction (power analysis for sample size), and Refinement (humane endpoints) .
  • Protocol Registration : Pre-register studies on platforms like OSF to enhance transparency .

(Advanced) How to integrate structural biology data to improve Partricin-A der.'s target specificity?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with fungal CYP51 vs. human homologs .
  • Cryo-EM Validation : Resolve drug-target complexes at near-atomic resolution to guide rational design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.